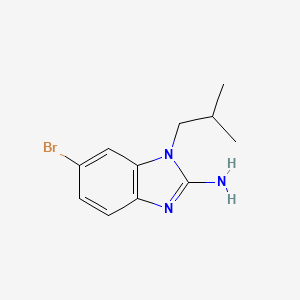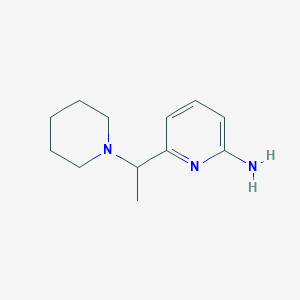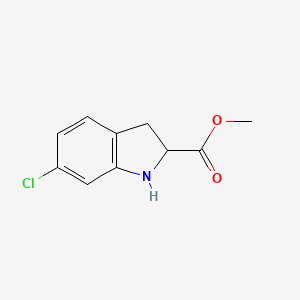
5-Methylbenzisothiazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylbenzisothiazol-3(2H)-one is an aromatic heterocyclic compound that belongs to the benzisothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group attached at the 5th position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzisothiazol-3(2H)-one typically involves the cyclization of 2-mercaptoaniline derivatives with acid chlorides. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{HCl} + \text{H}_2\text{O} ] This method allows for the formation of the benzisothiazole ring system under mild conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions: 5-Methylbenzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
5-Methylbenzisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.
作用机制
The mechanism of action of 5-Methylbenzisothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. Its effects are mediated through the formation of covalent bonds with target proteins or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
相似化合物的比较
Benzothiazole: Similar structure but lacks the methyl group at the 5th position.
Benzimidazole: Contains a fused imidazole ring instead of a thiazole ring.
Benzoxazole: Contains an oxygen atom in place of the sulfur atom in the thiazole ring.
Uniqueness: 5-Methylbenzisothiazol-3(2H)-one is unique due to the presence of the methyl group at the 5th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzisothiazole derivatives and related compounds .
属性
分子式 |
C8H7NOS |
|---|---|
分子量 |
165.21 g/mol |
IUPAC 名称 |
5-methyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NOS/c1-5-2-3-7-6(4-5)8(10)9-11-7/h2-4H,1H3,(H,9,10) |
InChI 键 |
ZRZOBPWIGRCUKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)SNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-(Allylsulfonyl)phenyl]acetamide](/img/structure/B8625891.png)


![Thieno[2,3-c]pyridin-5-ol](/img/structure/B8625910.png)





![3-(3-Methoxy-benzyl)-5-thiophen-3-yl-pyrrolo[2,3-b]pyridine](/img/structure/B8625963.png)
